molecular formula C23H23NO6 B6239154 rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 2742931-84-4

rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B6239154
CAS No.: 2742931-84-4
M. Wt: 409.4
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Description

rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a synthetic organic compound often used in peptide synthesis and research related to amino acid derivatives. This compound is a diastereomer of pyrrolidine-2-carboxylic acid, and it features both ethoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl protective groups that are significant in organic synthesis, particularly in the creation of complex molecular architectures.

Properties

CAS No.

2742931-84-4

Molecular Formula

C23H23NO6

Molecular Weight

409.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves:

  • Starting Materials: : The synthesis usually begins with commercially available pyrrolidine-2-carboxylic acid.

  • Protection of Functional Groups: : Using ethyl chloroformate and 9H-fluoren-9-ylmethanol, respectively, to introduce the ethoxycarbonyl and fluorenylmethoxycarbonyl groups.

  • Reaction Conditions: : Reactions are generally conducted under inert atmosphere conditions (like nitrogen or argon) to prevent oxidation or other side reactions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Industrial Production Methods

For large-scale production:

  • Automated Synthesizers: : Industrial synthesis often employs automated peptide synthesizers which allow precise control over reaction conditions.

  • Purification Techniques: : Techniques like recrystallization or chromatography are used to purify the product to high purity levels, which is critical for its use in research and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Rarely oxidized due to the stability of the protecting groups.

  • Reduction: : Not typically reduced directly. The protecting groups would first need to be removed.

  • Substitution: : Undergoes nucleophilic substitution reactions primarily after deprotection of the carbamate groups.

Common Reagents and Conditions

  • Deprotection: : Bases like piperidine or acids like trifluoroacetic acid are used to remove the protective groups.

  • Condensation Reactions: : Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are utilized.

Major Products Formed

  • Peptide Chains: : Upon deprotection and coupling, the compound can be incorporated into growing peptide chains.

Scientific Research Applications

Chemistry

  • Peptide Synthesis: : Widely used in the synthesis of peptides due to its well-established protecting groups.

Biology

  • Protein Engineering: : Useful in the design and synthesis of novel proteins for research.

Medicine

  • Drug Development: : Its stable, protected form allows for incorporation into potential therapeutic peptides and small molecules.

Industry

  • Material Science: : Plays a role in the synthesis of functionalized materials for specific industrial applications.

Mechanism of Action

The compound itself acts primarily as a building block in synthesis rather than having direct biological activity. Its mechanism involves:

  • Deprotection and Coupling: : The protective groups are removed under specific conditions, allowing the free amino and carboxyl groups to participate in further reactions.

  • Pathways Involved: : These reactions occur typically in peptide synthesis pathways where the compound contributes to the elongation of peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: : Another diastereomer differing in the spatial arrangement of its atoms.

  • N-Fmoc-L-proline: : Frequently used in peptide synthesis but without the ethoxycarbonyl group.

  • N-Cbz-L-proline: : Uses carbobenzyloxy protection rather than fluorenylmethoxycarbonyl.

Uniqueness

  • Dual Protecting Groups: : Its dual protecting groups (ethoxycarbonyl and fluorenylmethoxycarbonyl) provide unique stability and reactivity that are especially useful in multi-step organic syntheses.

  • Stereochemistry: : The (2R,3S) configuration imparts specific stereochemical properties valuable in the synthesis of optically active compounds.

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